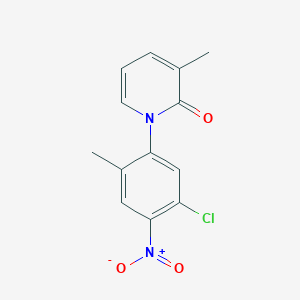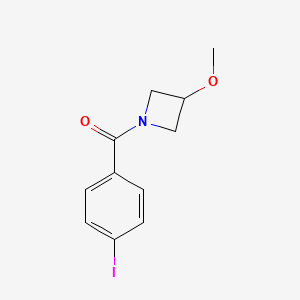
tert-Butyl 3-bromo-5-methylbenzyl(4,4-dimethylcyclohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-bromo-5-methylbenzyl(4,4-dimethylcyclohexyl)carbamate: is a synthetic organic compound with the molecular formula C20H32BrNO2 It is characterized by the presence of a tert-butyl group, a brominated benzyl moiety, and a dimethylcyclohexyl carbamate structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-5-methylbenzyl(4,4-dimethylcyclohexyl)carbamate typically involves multi-step organic reactions. One common method includes the bromination of 3-methylbenzyl alcohol to form 3-bromo-5-methylbenzyl bromide. This intermediate is then reacted with tert-butyl carbamate and 4,4-dimethylcyclohexylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations ensures high yield and purity of the final product. Industrial methods also emphasize the importance of safety and environmental considerations, employing green chemistry principles wherever possible .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 3-bromo-5-methylbenzyl(4,4-dimethylcyclohexyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl moiety can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper complexes
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield corresponding amine derivatives, while coupling reactions with aryl boronic acids produce biaryl compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-Butyl 3-bromo-5-methylbenzyl(4,4-dimethylcyclohexyl)carbamate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its brominated benzyl moiety can form covalent bonds with nucleophilic residues in enzyme active sites, making it a valuable tool for probing enzyme mechanisms .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The carbamate group is known for its stability and ability to modulate biological activity, making it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in polymer synthesis, coatings, and adhesives .
Mécanisme D'action
The mechanism of action of tert-Butyl 3-bromo-5-methylbenzyl(4,4-dimethylcyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the benzyl moiety can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal enzymatic functions and pathways, providing insights into enzyme mechanisms and potential therapeutic targets .
Comparaison Avec Des Composés Similaires
- tert-Butyl (3-bromo-5-methylbenzyl)carbamate
- tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate
- tert-Butyl (5-bromopyridin-3-yl)carbamate
Comparison: Compared to similar compounds, tert-Butyl 3-bromo-5-methylbenzyl(4,4-dimethylcyclohexyl)carbamate is unique due to the presence of the 4,4-dimethylcyclohexyl group. This structural feature imparts distinct steric and electronic properties, influencing its reactivity and interactions with biological targets. The combination of the brominated benzyl moiety and the carbamate group also enhances its versatility in synthetic and biological applications .
Propriétés
IUPAC Name |
tert-butyl N-[(3-bromo-5-methylphenyl)methyl]-N-(4,4-dimethylcyclohexyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32BrNO2/c1-15-11-16(13-17(22)12-15)14-23(19(24)25-20(2,3)4)18-7-9-21(5,6)10-8-18/h11-13,18H,7-10,14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYYAQVEBDQCCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CN(C2CCC(CC2)(C)C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-(4'-Formyl-[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B8165693.png)





